molecular formula C6H8BrN3O B1521480 2-(4-bromo-1H-pyrazol-1-yl)propanamide CAS No. 1183357-58-5

2-(4-bromo-1H-pyrazol-1-yl)propanamide

Cat. No.: B1521480
CAS No.: 1183357-58-5
M. Wt: 218.05 g/mol
InChI Key: LOMVMWBODURVTR-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)propanamide is a chemical compound characterized by its bromine atom attached to the pyrazole ring and an amide group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromo-1H-pyrazole and propanamide.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the bromine atom on the pyrazole ring is replaced by the propanamide group. This reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Triethylamine, dichloromethane, and various nucleophiles.

Major Products Formed:

  • Oxidation: Brominated pyrazole derivatives.

  • Reduction: Reduced pyrazole derivatives.

  • Substitution: Various substituted pyrazole compounds.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)propanamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Bromo-1H-pyrazol-1-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The bromine atom enhances the compound's reactivity, allowing it to bind to enzymes or receptors. The amide group plays a crucial role in forming hydrogen bonds, which stabilize the interaction with the target.

Comparison with Similar Compounds

  • 2-(4-Bromo-1H-pyrazol-1-yl)ethanol: Similar structure but with an alcohol group instead of an amide.

  • 2-(4-Bromo-1H-pyrazol-1-yl)pyrazine: Contains a pyrazine ring instead of a propanamide group.

  • Ruxolitinib Intermediate: A related compound used in the synthesis of ruxolitinib, a medication for myelofibrosis.

Uniqueness: 2-(4-Bromo-1H-pyrazol-1-yl)propanamide is unique due to its combination of a bromine atom and an amide group, which provides distinct chemical properties and reactivity compared to similar compounds.

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Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMVMWBODURVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673672
Record name 2-(4-Bromo-1H-pyrazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183357-58-5
Record name 2-(4-Bromo-1H-pyrazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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